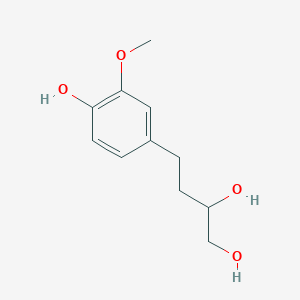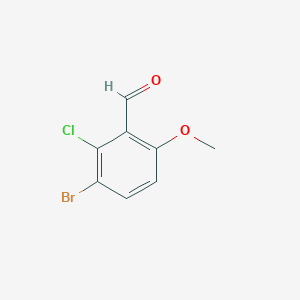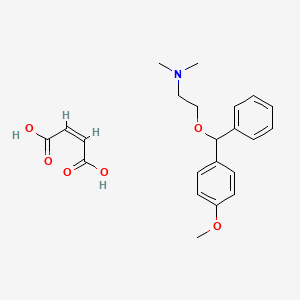
m-Bromofluorobenzene-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Bromofluorobenzene-d4: is a deuterated derivative of m-Bromofluorobenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Bromofluorobenzene-d4 typically involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The reaction conditions are carefully controlled to ensure the selective substitution of the hydrogen atoms with bromine and deuterium.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced techniques to ensure high yield and purity. The raw materials used are relatively inexpensive, and the process is designed to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: m-Bromofluorobenzene-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Electrophilic Substitution: Reagents such as sulfuric acid and bromine are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .
Scientific Research Applications
m-Bromofluorobenzene-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecular structures.
Biology: Used in labeling studies to track molecular interactions and pathways.
Medicine: Plays a role in the development of pharmaceuticals by acting as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and performance chemicals.
Mechanism of Action
The mechanism by which m-Bromofluorobenzene-d4 exerts its effects involves its ability to participate in various chemical reactions. The deuterium atoms provide stability and allow for precise tracking in experimental studies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 4-Bromofluorobenzene
- 1,4-Dichlorobenzene
- 1,4-Dibromobenzene
- 1,4-Diiodobenzene
Uniqueness: m-Bromofluorobenzene-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. This makes it particularly valuable in studies requiring precise isotopic labeling .
Properties
Molecular Formula |
C6H4BrF |
|---|---|
Molecular Weight |
179.02 g/mol |
IUPAC Name |
1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene |
InChI |
InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
QDFKKJYEIFBEFC-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)


![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)






